1,1'-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone
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Overview
Description
1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone typically involves multiple steps, starting with the formation of the pyrrole ring. One common method involves the condensation of a diketone with an amine under acidic conditions to form the pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: Similar in structure but lacks the diazenyl group.
1H-Pyrazole, 3,5-dimethyl-1-phenyl-: Contains a pyrazole ring instead of a pyrrole ring
Uniqueness
1,1’-(2,5-dimethyl-1-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-3,4-diyl)diethanone is unique due to the presence of the diazenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
471883-58-6 |
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Molecular Formula |
C22H21N3O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[4-acetyl-2,5-dimethyl-1-(4-phenyldiazenylphenyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C22H21N3O2/c1-14-21(16(3)26)22(17(4)27)15(2)25(14)20-12-10-19(11-13-20)24-23-18-8-6-5-7-9-18/h5-13H,1-4H3 |
InChI Key |
IQQKGAVNRMRWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)N=NC3=CC=CC=C3)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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